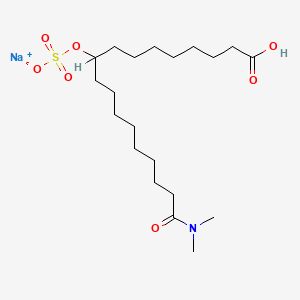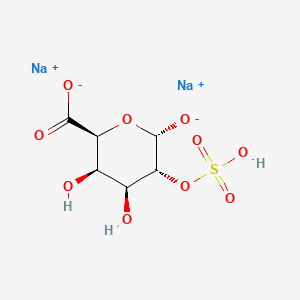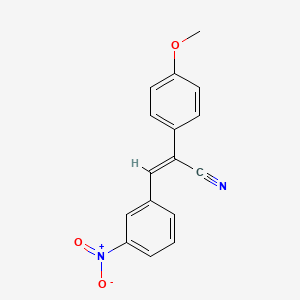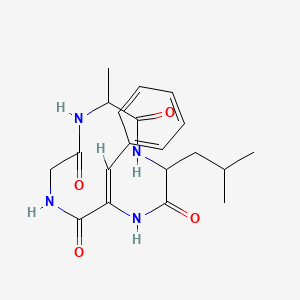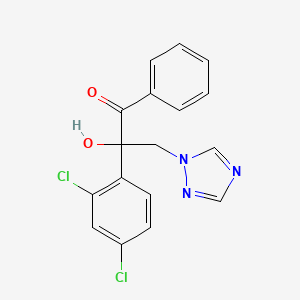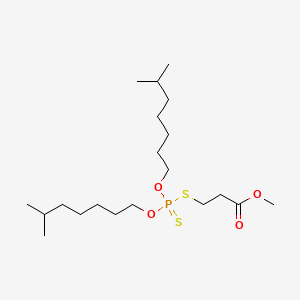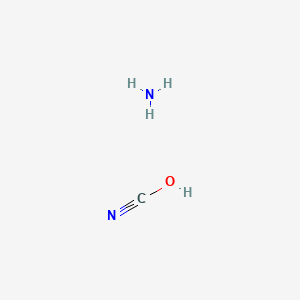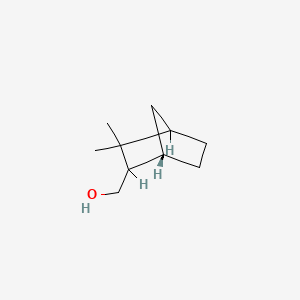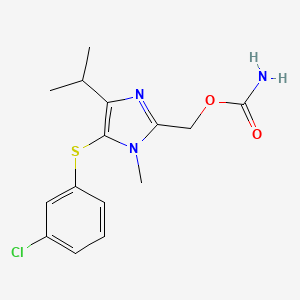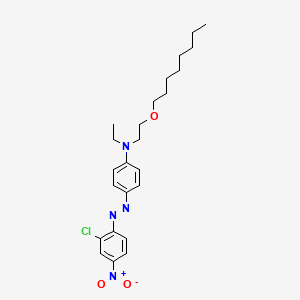
2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt is a complex chemical compound. It is a telomer, which means it is a polymer formed by the reaction of a telogen with a monomer. This compound is used in various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt involves the polymerization of 2-propenoic acid (acrylic acid) and 2-methyl-2-propenoic acid (methacrylic acid) with 2-propanol in the presence of a sodium salt. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired telomer.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the monomers and telogen are mixed in specific ratios. The reaction is initiated by a catalyst, and the mixture is maintained at a specific temperature to promote polymerization. The resulting product is then purified to remove any unreacted monomers and other impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various polymers and copolymers.
Biology: The compound is used in the study of polymer-protein interactions and as a model compound in biochemical research.
Industry: The compound is used in the production of adhesives, coatings, and sealants due to its excellent binding properties.
Mécanisme D'action
The mechanism by which 2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt exerts its effects involves the interaction of its functional groups with various molecular targets. The carboxylic acid groups can form hydrogen bonds with other molecules, while the polymer backbone provides structural stability. These interactions can influence the physical and chemical properties of the compound, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium sulfite: This compound has similar polymerization properties but different functional groups.
2-Propenoic acid, 2-methyl-, telomer with 1,3-butadiene and sodium salt: This compound has a different monomer composition, leading to different physical properties.
Uniqueness
2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt is unique due to its specific combination of monomers and telogen, which gives it distinct properties such as enhanced binding capabilities and stability. This makes it particularly useful in applications requiring strong adhesion and durability.
Propriétés
Numéro CAS |
151574-10-6 |
|---|---|
Formule moléculaire |
C10H17NaO5 |
Poids moléculaire |
240.23 g/mol |
Nom IUPAC |
sodium;2-methylprop-2-enoic acid;propan-2-ol;prop-2-enoate |
InChI |
InChI=1S/C4H6O2.C3H4O2.C3H8O.Na/c1-3(2)4(5)6;1-2-3(4)5;1-3(2)4;/h1H2,2H3,(H,5,6);2H,1H2,(H,4,5);3-4H,1-2H3;/q;;;+1/p-1 |
Clé InChI |
IMTJRMSTNCCFDY-UHFFFAOYSA-M |
SMILES canonique |
CC(C)O.CC(=C)C(=O)O.C=CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


